Miyoshi Myopathy

Miyoshi Myopathy
ICD: G71.0Ontology ID: DOID:0060086

Description

Miyoshi Myopathy is a rare, autosomal recessive muscular dystrophy characterized by progressive weakness and atrophy primarily affecting the distal muscles of the lower limbs, such as the gastrocnemius and soleus. Onset typically occurs in young adulthood, leading to difficulty with activities like tiptoeing or climbing stairs. It is caused by mutations in the DYSF gene, encoding dysferlin, a protein crucial for sarcolemma repair. Diagnosis involves clinical findings, elevated creatine kinase, electromyography, and genetic testing.

Treatment Compounds

Treatment Compounds
List of compounds for treating this disease

ESR2

基因: ESR2Receptor
1 个化合物

NFE2L2

基因: NFE2L2Transcription Factor
1 个化合物

CFTR

基因: CFTRIon Channel
1 个化合物

CDK6

基因: CDK6Enzyme
1 个化合物

ABCC1

基因: ABCC1Transporter
1 个化合物

其他治疗化合物

直接关联的治疗化合物,作用靶点尚未明确

1 个化合物
Statistics
Treatment Compounds1
Metadata
Created At2/2/2026
Updated At2/12/2026